2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline
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Overview
Description
2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline is a chemical compound with the molecular formula C10H10FN3 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom, an imidazole group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline, 2-chloromethylimidazole, and 5-methylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-fluoroaniline is reacted with 2-chloromethylimidazole in the presence of a base to form the intermediate product. This intermediate is then reacted with 5-methylaniline to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: The fluorine atom or the imidazole group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the aniline ring.
Scientific Research Applications
2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of optoelectronic materials and as a building block for advanced materials with specific electronic properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential as a therapeutic agent or as a tool in biochemical studies.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline involves its interaction with specific molecular targets. The imidazole group can bind to metal ions or active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
Uniqueness
2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the imidazole group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-2-3-9(12)10(6-8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPACCHOAGSAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NCC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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